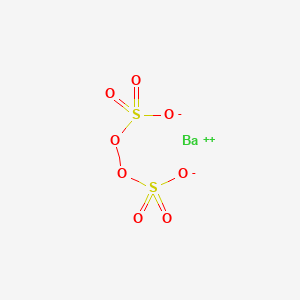
Barium persulfate
Description
Barium persulfate (BaS₂O₈) is a barium salt of persulfuric acid. For instance, ammonium persulfate and sodium persulfate are widely used in polymer synthesis, etching, and environmental remediation due to their ability to generate sulfate radicals (SO₄⁻·) under thermal or chemical activation . This compound likely shares these oxidative properties but may differ in solubility, stability, and applications compared to other persulfates or barium compounds.
Properties
CAS No. |
14392-58-6 |
|---|---|
Molecular Formula |
BaO8S2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
barium(2+);sulfonatooxy sulfate |
InChI |
InChI=1S/Ba.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
InChI Key |
ZCHPOKZMTJTNHI-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |
Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Practical Considerations
- Persulfate Activation : Ammonium persulfate’s radical generation efficiency exceeds that of sodium persulfate in polymer synthesis, achieving 98% inhibition of barium sulfate scaling in industrial systems .
- Regulatory Status: Barium sulfate is classified as non-hazardous under GHS, while ammonium persulfate requires strict storage away from moisture and reducing agents .
Q & A
Q. Methodological Answer :
- Reagent preparation : Use stoichiometric amounts of barium chloride (BaCl₂) and sodium persulfate (Na₂S₂O₈) in deionized water. Ensure reagents are ACS-grade to minimize impurities.
- Reaction conditions : Conduct the reaction at 25–30°C under continuous stirring (300–500 rpm) for 2–4 hours to maximize yield .
- Purification : Filter the precipitate via vacuum filtration, wash with cold ethanol to remove residual ions, and dry under vacuum (40–60°C, 12 hours).
- Characterization : Validate purity using X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for metal impurities, and iodometric titration to quantify persulfate content .
Basic: What are the standard analytical methods for characterizing this compound in aqueous solutions?
Q. Methodological Answer :
- Persulfate quantification :
- Barium ion analysis : Use ICP-MS or ion chromatography with conductivity detection (detection limit: 0.1 ppb) .
- Stability testing : Monitor persulfate decomposition kinetics via pH-adjusted solutions (pH 3–11) under controlled temperature (20–50°C) .
Advanced: How to design experiments to optimize persulfate activation efficiency in this compound-based advanced oxidation processes (AOPs)?
Q. Methodological Answer :
-
Factorial design : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., persulfate dosage: 0.1–2.0 mM, pH: 3–9, activation method: thermal/UV/transition metals). Use a central composite design (CCD) with ≥15 experimental runs .
-
Activation strategies :
- Thermal activation : Maintain 50–70°C to accelerate S₂O₈²⁻ → SO₄⁻• generation.
- Metal activation : Test Fe²⁺/Cu²⁺ catalysts (0.05–0.5 mM) to enhance radical yield; monitor sulfate radical (SO₄⁻•) via electron paramagnetic resonance (EPR) .
-
Performance metrics : Calculate COD/NH₃-N removal efficiency using:
where and are initial/final concentrations .
Advanced: What methodologies are used to resolve contradictions in reported degradation pathways of organic pollutants using this compound?
Q. Methodological Answer :
- Isotopic tracing : Use ¹³C-labeled pollutants (e.g., benzene) to track intermediates via GC-MS. Compare with unlabeled controls to distinguish abiotic vs. biotic pathways .
- Radical quenching : Add scavengers (e.g., methanol for SO₄⁻•, tert-butanol for •OH) to identify dominant radicals in degradation. Validate via kinetic modeling (e.g., pseudo-first-order rate constants) .
- Meta-analysis : Compile degradation half-lives () from literature under standardized conditions (pH 7, 25°C). Use ANOVA to assess variability due to activation methods or matrix effects (e.g., Cl⁻, NOM) .
Advanced: How to integrate this compound oxidation with microbial remediation for enhanced pollutant removal?
Q. Methodological Answer :
- Sequential treatment :
- Synergy analysis : Measure ATP levels and electron transport system activity to assess microbial viability post-persulfate treatment. Optimize persulfate dosage to avoid biocidal effects (>2 mM may inhibit bacteria) .
Basic: What precautions are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Safety protocols :
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store in airtight containers away from reducing agents (risk of explosive decomposition).
- Waste management : Neutralize spent solutions with NaHCO₃ before disposal. Test filtrate for residual Ba²⁺ (EPA limit: 2 ppm) .
Advanced: How to model reaction kinetics of this compound in heterogeneous systems?
Q. Methodological Answer :
- Rate law determination : Conduct batch experiments with varying persulfate/pollutant ratios. Fit data to Langmuir-Hinshelwood or Eley-Rideal models using nonlinear regression.
- Activation energy : Calculate via Arrhenius equation () using rate constants () at 20°C, 30°C, and 40°C .
- Software tools : Utilize MATLAB or Python’s SciPy library for parameter optimization. Cross-validate with experimental data (R² > 0.95 acceptable) .
Table 1: Key Optimization Parameters for this compound AOPs
| Factor | Range | Optimal Value (Case Study) | Reference |
|---|---|---|---|
| Persulfate dosage | 0.1–2.0 mM | 1.2 mM | |
| pH | 3–9 | 6.5 | |
| Temperature | 20–70°C | 50°C | |
| Activation method | Thermal/UV/Fe²⁺ | Fe²⁺ (0.2 mM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


